6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one

Purity Analysis Pharmaceutical Intermediates Palbociclib Synthesis

6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one (CAS 1016636-76-2, MFCD13181208) is a heterocyclic compound of the pyrido[2,3-d]pyrimidin-7-one class, characterized by bromine and chlorine substituents at the C6 and C2 positions, a cyclopentyl group at N8, and a methyl group at C5. The compound is a key advanced intermediate in the synthesis of Palbociclib (PD 0332991), a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor.

Molecular Formula C13H13BrClN3O
Molecular Weight 342.62 g/mol
CAS No. 1016636-76-2
Cat. No. B570604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one
CAS1016636-76-2
Molecular FormulaC13H13BrClN3O
Molecular Weight342.62 g/mol
Structural Identifiers
InChIInChI=1S/C13H13BrClN3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3
InChIKeyHJQCAEDIUJXGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one (CAS 1016636-76-2): Chemical Identity and Procurement Context for Palbociclib Synthesis


6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one (CAS 1016636-76-2, MFCD13181208) [1] is a heterocyclic compound of the pyrido[2,3-d]pyrimidin-7-one class, characterized by bromine and chlorine substituents at the C6 and C2 positions, a cyclopentyl group at N8, and a methyl group at C5 . The compound is a key advanced intermediate in the synthesis of Palbociclib (PD 0332991), a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor . Its chemical structure provides the core template for subsequent palladium-catalyzed cross-coupling and substitution reactions that yield the final active pharmaceutical ingredient (API) [2].

Why CAS 1016636-76-2 Cannot Be Arbitrarily Substituted: Structural Prerequisites for Palbociclib Synthetic Convergence


In the synthesis of Palbociclib, the pyrido[2,3-d]pyrimidin-7-one core with specific halogenation at C2 and C6 is not a generic interchangeable building block; it is the precise electrophilic partner required for sequential and orthogonal cross-coupling reactions [1]. Substituting this compound with an analog lacking either the C2 chlorine (e.g., the non-halogenated pyrido[2,3-d]pyrimidin-7-one scaffold) or the C6 bromine (e.g., the mono-chlorinated intermediate 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, CAS 1013916-37-4) [2] fundamentally alters or terminates the established synthetic route. Specifically, the C2 chlorine serves as the site for amination with a complex aminopyridine side chain, while the C6 bromine is required for subsequent vinylation or acetylation steps to install the 6-acetyl group present in Palbociclib [3]. Using an alternative intermediate would necessitate a complete redesign of the downstream synthetic pathway, introducing process development delays, new impurity profiles, and regulatory revalidation [4].

Quantitative Differential Evidence for CAS 1016636-76-2: Purity, Process Efficiency, and Structural Specificity Versus Comparator Intermediates


Achievable Purity: High-Purity Synthesis of CAS 1016636-76-2 Exceeds 99.4% for Downstream API Quality Control

A patented high-purity preparation method demonstrates that 6-bromo-8-cyclopentyl-5-methyl-2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 1016636-76-2) can be obtained with a purity greater than 99.40%, with specified impurities (Formula 9 and Formula 10 compounds) controlled to less than 0.1% each . This compares favorably to standard commercial offerings of the compound, which typically range from 95% to 98% purity as verified by HPLC , and to the preceding synthetic intermediate, 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 1013916-37-4), which is commonly supplied at purities around 97% [1].

Purity Analysis Pharmaceutical Intermediates Palbociclib Synthesis Quality Control

Synthetic Process Efficiency: 63.38% Total Yield Achieved for the Non-Brominated Core Intermediate (CAS 1013916-37-4) in Optimized Route

While this guide focuses on CAS 1016636-76-2, its value proposition is intrinsically linked to the efficiency of the overall synthetic route. An optimized 3-step synthesis for the non-brominated core intermediate, 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 1013916-37-4), achieves a total yield of 63.38% with a final product purity of 99.50% [1]. The subsequent bromination step to yield CAS 1016636-76-2 is typically high-yielding (e.g., ~74% in a related process) [2]. This establishes a high-yielding pathway where the brominated target intermediate is a direct and efficient precursor to Palbociclib, unlike alternative routes that may bypass this specific intermediate but often suffer from lower overall yields or more expensive reagents [3].

Synthetic Yield Process Chemistry Palbociclib Core Reaction Optimization

Structural Prerequisite: The Specific C6-Bromo/C2-Chloro Substitution Pattern is Required for Orthogonal Cross-Coupling in Palbociclib Synthesis

The synthetic route to Palbociclib is strictly dependent on the orthogonal reactivity of the C2 chlorine and C6 bromine atoms in CAS 1016636-76-2. Patent literature explicitly describes a process where the C2 chlorine is first substituted with a complex aminopyridine side chain via Buchwald-Hartwig amination, and the C6 bromine is subsequently used for a Stille or Heck-type vinylation to install the 6-acetyl group [1]. This contrasts with the non-brominated analog, 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 1013916-37-4), which lacks the necessary handle for C6 functionalization [2]. Similarly, a C6-bromo/C2-methylthio analog would require a different activation strategy. The specific dihalogenation pattern of CAS 1016636-76-2 is therefore non-interchangeable and is the only documented intermediate for the most widely used Palbociclib manufacturing processes [3].

Structure-Activity Relationship Cross-Coupling Palbociclib Core Synthetic Route

High-Value Procurement and Application Scenarios for CAS 1016636-76-2 as a Palbociclib Key Intermediate


GMP Manufacturing of Palbociclib API

This is the primary industrial application. The high purity (>99.40%) achievable for CAS 1016636-76-2 is critical for meeting the stringent purity specifications of the final Palbociclib API. Procurement of this specific, high-purity intermediate, rather than a lower-purity alternative, directly supports regulatory compliance (e.g., ICH Q7 guidelines for GMP manufacturing), reduces the burden of downstream purification, and minimizes the risk of unidentified impurity carryover into the drug substance [1].

Process Development and Scale-Up Studies for Palbociclib Generics

For generic pharmaceutical companies developing non-infringing or post-patent expiry synthetic routes to Palbociclib, CAS 1016636-76-2 is the essential starting point for most convergent strategies [2]. The well-documented and high-yielding routes to this intermediate (e.g., the 3-step, 63.38% yield process to the core) provide a robust and cost-effective foundation for process development, troubleshooting, and eventual technology transfer to pilot and commercial scale [3].

Synthesis of Palbociclib-Related Impurity Standards and Reference Materials

CAS 1016636-76-2 itself is a known and characterized impurity (often designated as an intermediate-related impurity or a specific chlorobromo impurity) in the Palbociclib manufacturing process [4]. Procurement of the pure compound is therefore essential for the creation of analytical reference standards used in HPLC method development and validation, as well as for the identification and quantification of this specific impurity during API batch release and stability testing .

Medicinal Chemistry Exploration of Pyrido[2,3-d]pyrimidin-7-one CDK Inhibitors

Beyond Palbociclib, the pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged structure in CDK inhibitor research. The specific C5-methyl and N8-cyclopentyl substitution pattern present in CAS 1016636-76-2 has been shown to confer significant selectivity for CDK4 over other CDKs [5]. Medicinal chemists may procure this advanced intermediate as a versatile building block for generating focused libraries of novel CDK4/6 inhibitors via diversification of the C2 and C6 positions, leveraging the established SAR of the scaffold .

Quote Request

Request a Quote for 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.